molecular formula C9H15N3O2 B13641213 Ethyl 2-amino-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13641213
M. Wt: 197.23 g/mol
InChI Key: UOMGOCFPZZQKKB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(3-methyl-1H-pyrazol-1-yl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The ethyl ester group can be substituted with other functional groups such as amides or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides, acids, or other ester derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: A similar pyrazole derivative with potential biological activities.

    Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological properties.

Uniqueness

Ethyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)6-12-5-4-7(2)11-12/h4-5,8H,3,6,10H2,1-2H3

InChI Key

UOMGOCFPZZQKKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC(=N1)C)N

Origin of Product

United States

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